molecular formula C13H15BrN4O2 B6215136 tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate CAS No. 2763759-17-5

tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate

Cat. No.: B6215136
CAS No.: 2763759-17-5
M. Wt: 339.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate: is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Bromination: The bromination of the phenyl ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The final step involves the esterification of the tetrazole derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom on the phenyl ring.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Mild oxidizing agents like hydrogen peroxide can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products:

    Substitution: Products depend on the nucleophile used, such as phenyl ethers or amines.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmaceuticals: Tetrazole derivatives are known for their potential as bioactive molecules, including antimicrobial and anticancer agents.

    Biological Probes: The compound can be used in the development of probes for biological studies.

Industry:

    Materials Science: Tetrazole derivatives are used in the development of energetic materials and polymers.

    Agriculture: They can be employed as agrochemicals, including herbicides and fungicides.

Mechanism of Action

The mechanism of action of tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring can mimic the carboxylate group, allowing it to bind to biological targets effectively.

Comparison with Similar Compounds

  • tert-Butyl 2-(4-bromophenyl)acetate
  • tert-Butyl bromoacetate
  • Phenyl tetrazole derivatives

Uniqueness: tert-Butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate is unique due to the presence of both the bromophenyl and tetrazole moieties, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it versatile for various applications in research and industry.

Properties

CAS No.

2763759-17-5

Molecular Formula

C13H15BrN4O2

Molecular Weight

339.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.